The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that belongs to the class of triazolopyrimidines. Its molecular formula is with a molecular weight of approximately . This compound features a triazole ring fused to a pyrimidine structure, which is characteristic of many biologically active compounds.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is part of a broader category of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis and characterization of this compound have been documented in various scientific studies, emphasizing its potential applications in medicinal chemistry.
The synthesis of 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step synthetic routes. One common method includes:
The molecular structure of 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be depicted as follows:
DMAJKAVCAARGAK-UHFFFAOYSA-N
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC
The compound exhibits various chemical reactivity patterns:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and confirmed through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
The mechanism of action for this compound primarily involves its interaction with specific biological targets:
This compound has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: